1-[2-(3-methoxyphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
Description
Structure and Synthesis The compound 1-[2-(3-methoxyphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole features a benzodiazole (benzimidazole) core substituted at the 1-position with a 2-(3-methoxyphenoxy)ethyl group and at the 2-position with a morpholin-4-ylmethyl group. The synthesis likely involves a two-step process:
Core formation: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions to form the benzimidazole ring.
Substituent introduction: Alkylation at the 1-position using 2-(3-methoxyphenoxy)ethyl bromide or a similar electrophile. Substitution at the 2-position via a Mannich reaction or direct alkylation with a morpholine-containing reagent .
Properties
IUPAC Name |
4-[[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-25-17-5-4-6-18(15-17)27-14-11-24-20-8-3-2-7-19(20)22-21(24)16-23-9-12-26-13-10-23/h2-8,15H,9-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLRADLZUGUISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-methoxyphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-methoxyphenoxy Group: This step involves the reaction of the benzodiazole core with 3-methoxyphenol, often using a coupling reagent such as diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Morpholin-4-ylmethyl Group: This can be done through nucleophilic substitution reactions, where the benzodiazole derivative reacts with morpholine in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-methoxyphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazole core can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzodiazole core would produce dihydrobenzodiazole derivatives.
Scientific Research Applications
1-[2-(3-methoxyphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-methoxyphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Features
- The 3-methoxyphenoxyethyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
Structural Analogues and Their Properties
The following table summarizes structurally related benzimidazole derivatives and their distinguishing features:
Key Observations:
Substituent Position and Linker Effects :
- The target compound’s morpholinylmethyl group at position 2 contrasts with analogues like 2b (), which have aryl groups at position 2. The methyl linker in the target compound may reduce steric hindrance compared to ethyl linkers in other derivatives .
- PF-CBP1 () incorporates a bulky propoxyphenethyl group at position 2, which likely enhances target selectivity but may reduce solubility compared to the target compound’s smaller morpholinylmethyl group.
Simpler derivatives like 2-(4-fluorophenyl)-1H-benzimidazole () show antifungal activity, highlighting the benzimidazole core’s versatility in drug discovery.
Synthetic Challenges: The 3-methoxyphenoxyethyl group in the target compound introduces synthetic complexity due to the ether linkage and methoxy positioning, requiring precise alkylation conditions to avoid side reactions . Morpholine-containing derivatives (e.g., 2b, PF-CBP1) are typically synthesized via nucleophilic substitution or Cu-catalyzed cycloaddition, as seen in triazole-linked analogues ().
Physicochemical Properties: The morpholine ring in the target compound likely improves water solubility compared to non-polar analogues like 1-(4-fluorobenzyl)-2-(trifluoromethyl)-1H-benzimidazole (), which has a logP > 3.5. Melting points for morpholine derivatives (e.g., 2b: 132.7–133.9°C) suggest moderate crystallinity, which may facilitate formulation .
Biological Activity
1-[2-(3-methoxyphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a compound of significant interest due to its potential biological activities. This compound belongs to the benzodiazole family, which has been widely studied for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. The structural features of this compound, particularly the morpholine and methoxyphenoxy groups, suggest a promising profile for biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzodiazole derivatives. For instance, a study indicated that certain benzodiazole compounds showed significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the low micromolar range . The mechanism often involves the inhibition of thymidylate synthase, leading to apoptosis in cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Activity
Benzodiazole derivatives have also been evaluated for their antimicrobial properties. For example, compounds exhibiting activity against Escherichia coli and Staphylococcus aureus have been reported . This activity may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Mechanistic Insights
The biological activity of this compound can be further understood through molecular docking studies. These studies help elucidate the interactions between the compound and its biological targets, providing insights into its mechanism of action.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzodiazole derivatives where one particular derivative showed enhanced cytotoxicity against cancer cells compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil. The study highlighted that these derivatives could serve as lead compounds for developing new anticancer drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
